N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and furan intermediates, followed by their coupling with an oxazole derivative. Common reagents used in these reactions include ethylating agents, oxidizing agents, and coupling reagents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield reduced quinoline or furan derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and furan rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Scientific Research Applications
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
- N-(2-ethoxyquinolin-8-yl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
Uniqueness
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of quinoline, furan, and oxazole rings, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.
Biological Activity
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline moiety, a furan ring, and an oxazole carboxamide. This unique combination may contribute to its diverse biological activities.
Research indicates that compounds with oxazole and quinoline structures often exhibit interactions with multiple biological targets. The specific mechanisms of action for this compound are still under investigation but may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
- Antimicrobial Activity : The presence of the furan and oxazole rings suggests potential antimicrobial properties against bacteria and fungi.
- Antiproliferative Effects : Preliminary studies suggest that this compound may induce cytotoxicity in various cancer cell lines.
Antimicrobial Activity
A study examining the antimicrobial properties of oxazole derivatives highlighted the effectiveness of compounds similar to this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds are summarized below:
Compound | MIC (µg/ml) | Target Organism |
---|---|---|
A | 1.6 | Candida albicans |
B | 3.2 | Candida tropicalis |
C | 0.8 | Candida krusei |
D | 1.6 | Aspergillus niger |
These findings suggest that modifications in the chemical structure can significantly influence antimicrobial potency.
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated using various human cancer cell lines. The results indicated that certain derivatives demonstrated notable cytotoxicity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
E | HCT116 (CRC) | 5 |
F | HeLa (Cervix) | 10 |
These results indicate that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Antimicrobial Properties : A recent study found that derivatives with similar structural features exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics.
- Cytotoxicity in Cancer Research : In vitro studies demonstrated that certain oxazole derivatives inhibited cell proliferation in human cancer cell lines, suggesting a mechanism involving apoptosis induction.
Properties
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4/c1-2-24-17-9-8-12-5-3-6-13(18(12)21-17)20-19(23)14-11-16(26-22-14)15-7-4-10-25-15/h3-11H,2H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKBGMTZUUSGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=NOC(=C3)C4=CC=CO4)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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